molecular formula C24H21F2NO3 B15144131 Ezetimibe Tetrahydropyran-d4 Impurity

Ezetimibe Tetrahydropyran-d4 Impurity

Cat. No.: B15144131
M. Wt: 413.4 g/mol
InChI Key: IBDXWUJVRNPFPE-YHCDDPSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe Tetrahydropyran-d4 Impurity (C₂₄H₁₇D₄F₂NO₃; molecular weight: 413.44 g/mol) is a deuterated analog of the process-related impurity SCH59566 (C₂₄H₂₁F₂NO₃; CAS: 1296129-15-1) . This impurity arises during the synthesis of ezetimibe, a cholesterol absorption inhibitor, and is structurally characterized by a tetrahydropyran moiety with four deuterium atoms replacing hydrogen at specific positions . It is typically monitored as a minor impurity (pharmacopeial limit: <0.20%) in ezetimibe drug substances and formulations .

Properties

Molecular Formula

C24H21F2NO3

Molecular Weight

413.4 g/mol

IUPAC Name

(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-N-(2,3,5,6-tetradeuterio-4-fluorophenyl)oxane-3-carboxamide

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1/i7D,8D,9D,10D

InChI Key

IBDXWUJVRNPFPE-YHCDDPSWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)[C@@H]2CC[C@H](O[C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)F)[2H])[2H])F)[2H]

Canonical SMILES

C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezetimibe Tetrahydropyran-d4 Impurity involves the incorporation of deuterium atoms into the tetrahydropyran ring of Ezetimibe. The synthetic route typically includes the following steps:

    Deuterium Exchange Reaction: Introduction of deuterium atoms into the precursor compound.

    Cyclization: Formation of the tetrahydropyran ring through cyclization reactions.

    Functional Group Modifications: Introduction of functional groups such as hydroxyl and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ezetimibe Tetrahydropyran-d4 Impurity undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of Ezetimibe with modified functional groups, which are useful for further research and development .

Scientific Research Applications

Ezetimibe Tetrahydropyran-d4 Impurity is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ezetimibe Tetrahydropyran-d4 Impurity involves its interaction with molecular targets and pathways similar to Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the intestinal brush border. This inhibition reduces the overall cholesterol levels in the body .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Key Structural Features Origin Pharmacopeial Limit
Tetrahydropyran-d4 Impurity Deuterated tetrahydropyran ring; C₂₄H₁₇D₄F₂NO₃ Deuterated reagents in synthesis; process-related byproduct <0.20% (individual)
SCH59566 (THP Impurity) Non-deuterated tetrahydropyran ring; C₂₄H₂₁F₂NO₃ Incomplete cyclization during synthesis <0.20% (individual)
Desfluoro Ezetimibe Lacks fluorine atom at C4-position; C₂₄H₂₂FNO₃ (CAS: 190595-66-5) Fluorine substitution failure in intermediate Eze-1 <0.15% (individual)
Azetidinone Ring-opened Hydrolyzed β-lactam ring; C₂₄H₂₃F₂NO₄ (CAS: 1391053-63-6) Degradation under acidic/basic conditions <0.10% (individual)
Ezetimibe Ketone Oxidized hydroxyl group to ketone; C₂₄H₁₉F₂NO₃ Oxidation during storage or synthesis <0.20% (individual)

Analytical Detection and Resolution

  • Chromatographic Methods: Tetrahydropyran-d4 Impurity: Distinguished via LC-MS due to its deuterium-induced mass shift (Δm/z +4 compared to SCH59566) . Desfluoro Ezetimibe: Elutes at RRT 0.97 (HPLC), resolved from ezetimibe (RRT 1.00) with a retention time of 18.05 min . Azetidinone Ring-opened: Detected using gradient HPLC with UV detection at 242 nm .
  • Validation Parameters :
    • Linearity: R² >0.999 for all impurities .
    • Sensitivity: Limits of detection (LOD) <0.05% for major impurities .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ezetimibe Tetrahydropyran-d4 Impurity in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used, as per ICH Q2(R1) guidelines. The method must be validated for selectivity, sensitivity (limit of detection ≤0.01%), linearity (R² ≥0.99), and accuracy (±5% recovery). For example, a study demonstrated that the THP compound’s quantification requires fresh sample injection within 5 hours to avoid a 0.02% increase in impurity levels over 24 hours . Reference standards, such as those listed in USP monographs (e.g., SCH59566, CAS 1296129-15-1), should be used for calibration .

Q. How can researchers ensure compliance with regulatory thresholds for this compound?

  • Methodological Answer : The United States Pharmacopoeia (USP) mandates that individual impurities like the THP compound must not exceed 0.20%, with total impurities ≤0.60% in ezetimibe formulations . To comply:

  • Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to identify degradation pathways.
  • Use stability-indicating methods validated under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to monitor impurity trends .
  • Cross-reference batch-specific impurity profiles, as variations arise from raw material quality and synthesis conditions .

Q. What are the primary sources of this compound during synthesis?

  • Methodological Answer : The impurity typically forms during cyclization steps involving intermediates like [3-(5-(4-fluorophenyl)-1,5-dioxopentyl)-4-phenyl-2-oxazolidinone]. Key factors include:

  • Residual catalysts (e.g., titanium chloride) promoting side reactions.
  • Hydrolysis of silanyloxy-protected intermediates .
  • Isotopic dilution effects due to deuterium in the tetrahydropyran-d4 moiety, which may alter reaction kinetics .

Advanced Research Questions

Q. How do excipient interactions influence the stability of this compound?

  • Methodological Answer : Excipients with reactive functional groups (e.g., magnesium oxide, polyvinylpyrrolidone) can increase impurity levels by 0.11–0.18% under humid conditions. To mitigate:

  • Conduct compatibility studies using HPLC and DSC to detect physical/chemical interactions.
  • Avoid excipients with primary amines or aldehydes, which may form Schiff bases with ezetimibe derivatives .
  • Optimize formulation pH to prevent hydrolysis of the tetrahydropyran ring .

Q. What advanced techniques address challenges in detecting trace-level this compound?

  • Methodological Answer : For impurities <0.01%:

  • Use LC-MS/MS with deuterated internal standards (e.g., Tetrahydropyran-d4) to enhance specificity and sensitivity.
  • Apply QbD (Quality by Design) principles to optimize chromatographic parameters (e.g., column temperature, gradient slope) for resolving co-eluting peaks .
  • Employ orthogonal methods like NMR to confirm structural integrity, especially for isotopic analogs .

Q. How can researchers reconcile batch-to-batch variability in this compound levels?

  • Methodological Answer : Variability often stems from raw material inconsistencies or synthesis byproducts. Strategies include:

  • Statistical analysis (e.g., ANOVA) of impurity data across batches to identify outliers.
  • Implement process controls (e.g., in-line PAT tools) to monitor reaction endpoints.
  • Use multivariate regression to correlate impurity levels with critical process parameters (CPPs) like temperature and catalyst concentration .

Data Contradiction and Integrity

Q. How should conflicting data on impurity stability be resolved?

  • Methodological Answer : Discrepancies may arise from differing storage conditions or analytical protocols. To address:

  • Standardize sample preparation (e.g., protect from light, use inert atmospheres).
  • Validate methods across multiple labs to ensure reproducibility.
  • Reference NIST-certified materials for instrument calibration .
  • Document all experimental variables (e.g., humidity, solvent purity) to enable meta-analysis .

Tables for Methodological Reference

Parameter Acceptance Criteria Reference
LOD (THP-d4 Impurity)≤0.01%
Linearity Range0.01–0.20% (R² ≥0.99)
Storage Stability (Solution)≤5 hours at 25°C
Excipient Interaction ThresholdTotal Impurity ≤0.60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.